molecular formula C8H8BrClN2 B2619466 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride CAS No. 91481-24-2

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride

Cat. No.: B2619466
CAS No.: 91481-24-2
M. Wt: 247.52
InChI Key: BYUVTNZFZBMQMX-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is a chemical compound with the molecular formula C8H8BrClN2 It is a derivative of acetonitrile, featuring an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride typically involves the reaction of 3-bromobenzyl cyanide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenylacetonitriles.

Scientific Research Applications

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)acetonitrile
  • 2-Amino-2-(2-bromophenyl)acetonitrile
  • 2-Amino-2-(3-chlorophenyl)acetonitrile

Uniqueness

2-Amino-2-(3-bromophenyl)acetonitrile hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUVTNZFZBMQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91481-24-2
Record name 2-amino-2-(3-bromophenyl)acetonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzaldehyde (18.5 g, 0.1 mol) is dissolved in methanol (15 ml) and stirred at room temperature as a solution of ammonium chloride (5.35 g, 0.1 mol) in water (12.5 ml) is added in one portion. After thirty minutes a solution of potassium cyanide (6.5 g, 0.1 mol) in water (12.5 ml) is added in one portion and the reaction stirred overnight. The mixture is then refluxed one hour, allowed to cool, and the separated oil extracted into diethyl ether and treated with an ethereal solution of hydrogen chloride to give a brown solid. This is recrystallized by dissolving in methanol (100 ml), diluting with diethyl ether (450 ml), and refrigerating the solution overnight. The solid obtained is filtered, washed with ether, and dried (3.5 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Three

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